molecular formula C14H9N3O4 B8456881 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 61619-68-9

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B8456881
CAS No.: 61619-68-9
M. Wt: 283.24 g/mol
InChI Key: BWUSFAHFEGVLGA-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C14H9N3O4 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

61619-68-9

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C14H9N3O4/c18-9-10-8-16(11-4-2-1-3-5-11)15-14(10)12-6-7-13(21-12)17(19)20/h1-9H

InChI Key

BWUSFAHFEGVLGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 0.1 g of glacial acetic acid and 4.0 g of phenylhydrazine to a solution of 5.0 g of 5-nitro-2-acetylfuran in 27 ml of dimethylformamide, the temperature rising slightly. Stir the resulting admixture for 1 hour without heating before clarifying with degased active charcoal and then adding 16.3 g of phosphorus oxychloride to the thus-prepared solution of 5-nitro-2-acetylfuran-phenylhydrazone while cooling with ice at from 10° to 15° C. Stir for a further hour at this temperature and then for 24 hours at room temperature. Pour the solution (containing 4-pyrazolylmethylenedimethylammonium salt) onto ice and water and then heat for 1.5 hours at 40° C before cooling in ice to obtain an 85% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde [m.p. 208° to 209° C (dimethylformamide/water)].
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
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Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Heat 0.42 g of 4-hydroxymethyl-3-(5-nitro-2-furyl)-1-phenylpyrazole with 1.3 g of activated manganese dioxide and 6 ml of chloroform for 4 hours at boiling with removal of water. Filter while warm and extract the filter residue three times by boiling with chloroform. Concentrate the produced organic solutions to obtain 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde [m.p. 208° to 209° C].
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

At 10° to 20° C add 77 g of phosphorus oxychloride dropwise to 183 g of dimethylformamide. Stir for 30 minutes at room temperature and, at a temperature not exceeding 40° C, add thereto 55.7 g of 5-nitro-2-acetylfuran-phenylhydrazone. Stir under nitrogen for 1 hour at this temperature and then for 2.5 hours at 50° C. Pour the resulting solution (containing 4-pyrazolylmethylenedimethylammonium salt) onto 2.5 kg of ice and water. Heat for 2 hours at 40° C before vacuum filtering at 20° to 30° C. Wash the residue well with water to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde [m.p. 208° to 209° C (from dimethylformamide/water)].
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Name
5-nitro-2-acetylfuran-phenylhydrazone
Quantity
55.7 g
Type
reactant
Reaction Step Two
Name
4-pyrazolylmethylenedimethylammonium
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

boiling 5-nitro-2-acetylfuran-methoxycarbonylhydrazone with 1.5 moles of phenylhydrazine and 0.1 mole of glacial acetic acid in ethanol for 3 hours under reflux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
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0.1 mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four

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